![molecular formula C15H8F3N5O B2393454 3-cyano-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide CAS No. 2034583-47-4](/img/structure/B2393454.png)
3-cyano-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyano-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the trifluoromethyl group and the cyano group in the structure enhances its chemical stability and biological activity.
作用机制
Target of Action
The primary target of 3-cyano-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide is the estrogen receptor β (ERβ) . ERβ is a nuclear receptor that is activated by the hormone estrogen. It plays a crucial role in various physiological processes, including reproductive development, cardiovascular health, bone integrity, cognition, and behavior .
Mode of Action
This compound acts as a full antagonist of ERβ . It binds to the receptor and inhibits its activity, thereby preventing the effects of estrogen. This antagonistic action is selective, with a 36-fold selectivity for ERβ over the other main type of estrogen receptor, ERα .
Biochemical Pathways
The antagonistic action of this compound on ERβ can influence various biochemical pathways. For instance, it can affect pathways involved in cell growth. In some tumors expressing ERα and ERβ, estrogen can have opposite effects, with ERα enhancing and ERβ suppressing tumor cell growth . By selectively blocking ERβ, this compound can enhance cell growth in certain contexts .
Result of Action
The molecular and cellular effects of this compound’s action are context-dependent. For example, in ovarian cancer cell lines SKOV3 and OV2008 that express both ERα and ERβ, the compound significantly enhanced cell growth .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that its action could be influenced by the solvent environment Additionally, factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and efficacy
生化分析
Biochemical Properties
Pyrazolo[1,5-a]pyrimidines, the family to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in significant ways .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide typically involves multiple steps One common method includes the cyclization of appropriate precursors under controlled conditions For instance, the reaction of 2-aminopyrazole with a suitable aldehyde or ketone can form the pyrazolo[1,5-a]pyrimidine coreThe cyano group can be introduced via a nucleophilic addition reaction using cyanide sources like sodium cyanide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of microwave-assisted synthesis can reduce reaction times and improve product purity .
化学反应分析
Types of Reactions
3-cyano-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and trifluoromethyl groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in a polar aprotic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
科学研究应用
3-cyano-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, particularly targeting CDK2, which is involved in cell cycle regulation and cancer progression.
Biological Research: The compound is used in studies related to apoptosis and cell cycle arrest, making it a valuable tool in cancer research.
Material Science: Due to its photophysical properties, it is explored for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of pyrazolo compounds with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory properties.
3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides: Selective inhibitors of discoidin domain receptor 1 (DDR1).
Uniqueness
3-cyano-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide is unique due to the presence of both trifluoromethyl and cyano groups, which enhance its chemical stability and biological activity. Its ability to selectively inhibit CDK2 makes it a promising candidate for cancer therapy .
属性
IUPAC Name |
3-cyano-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F3N5O/c16-15(17,18)12-5-13-20-7-11(8-23(13)22-12)21-14(24)10-3-1-2-9(4-10)6-19/h1-5,7-8H,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWOEEDULWFOMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F3N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B2393377.png)
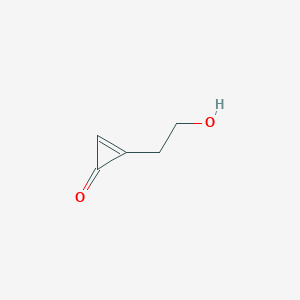
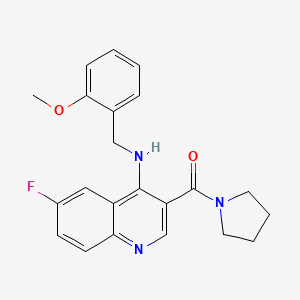
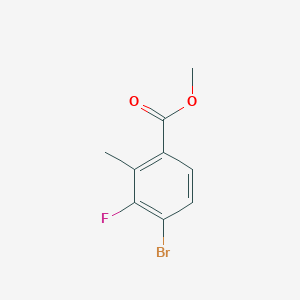
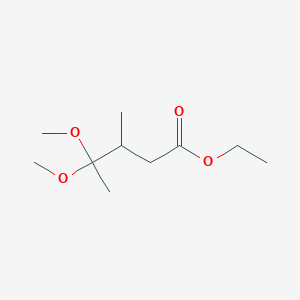
![N-[1-(4-methylphenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2393386.png)
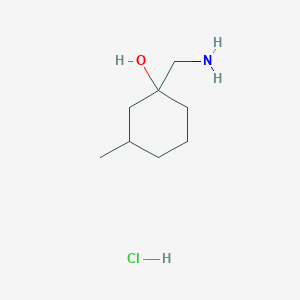

![(S)-2-(((S)-7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)-3-methylbutanoic acid](/img/structure/B2393390.png)
![2,8-Diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B2393391.png)
![(4-(tert-butyl)phenyl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2393392.png)
![2-[(3-Methoxyphenyl)amino]cyclobutan-1-ol](/img/structure/B2393393.png)
![5-(2-chloro-4-fluorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2393394.png)
